molecular formula C16H21N3O B015560 2-((2-Methylaminoethyl)(p-methoxybenzyl)amino)pyridine CAS No. 104499-47-0

2-((2-Methylaminoethyl)(p-methoxybenzyl)amino)pyridine

Cat. No. B015560
CAS RN: 104499-47-0
M. Wt: 271.36 g/mol
InChI Key: LWKSMQXIHQRJJJ-UHFFFAOYSA-N
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Description

2-((2-Methylaminoethyl)(p-methoxybenzyl)amino)pyridine (2-MAP) is an important organic compound with a wide range of applications. It is a versatile building block for organic synthesis, and it has been used in the production of pharmaceuticals, agrochemicals, and other industrial materials. 2-MAP is also an important intermediate in the synthesis of many biologically active compounds.

Scientific Research Applications

Microbial Transformation

  • 2-((2-Methylaminoethyl)(p-methoxybenzyl)amino)pyridine has been studied in the context of microbial transformation. One study examined the metabolism of this compound by various fungi, particularly focusing on its transformation into various metabolites. This has implications for understanding the mammalian metabolism of such compounds and can aid in toxicological studies (Hansen et al., 1987).

Chemical Synthesis and Modification

  • The compound has been a subject of study in chemical synthesis, specifically in reactions with Rhodium compounds. This research is significant for the development of new compounds and understanding chemical reactions involving pyridine derivatives (Dowerah et al., 1990).

Amino Acid Derivatives

  • It has been used in the preparation of t-butyloxycarbonyl and p-methoxybenzyloxycarbonyl amino acids, showcasing its role in the modification of amino acids for various applications, including in pharmaceutical research (Nagasawa et al., 1973).

Nucleoside Synthesis

  • Research has also explored its use in the synthesis of novel C-nucleosides, which are valuable in medicinal chemistry for their potential applications in drug development (Reese & Wu, 2003).

Medicinal Chemistry

  • It has been involved in the synthesis of functionalised pyrido[2,3-b]indoles, which are compounds of interest in medicinal chemistry due to their potential biological activity (Forbes et al., 1992).

Analgesic Properties Optimization

  • The compound has been examined for its role in optimizing the biological properties of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, which are important for developing new analgesics (Ukrainets et al., 2015).

Material Science and Catalysis

  • It has applications in material science and catalysis, where its reactions with various compounds can lead to the formation of novel materials with potential use in catalysis and other applications (Nyamato et al., 2016).

Mechanism of Action

Target of Action

The compound N-(4-Methoxybenzyl)-N’-methyl-N-2-pyridinyl-1,2-ethanediamine, also known as 2-((2-Methylaminoethyl)(p-methoxybenzyl)amino)pyridine or ZSB2WGJ69E, has been found to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .

Mode of Action

The compound interacts with its targets resulting in significant changes. For instance, it has been observed to prevent amyloid beta (Aβ) formation through the downregulation of Amyloid Protein Precursor (APP) and BACE levels in APPswe-expressing cells . Furthermore, in N2a cells overexpressing human tau, the compound reduced the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .

Biochemical Pathways

The compound affects several biochemical pathways. It influences in vivo neurogenesis, oxidative and inflammatory pathways . The modulation of these pathways by the compound can have significant downstream effects, potentially altering the progression of diseases like AD.

Result of Action

The compound’s action results in molecular and cellular effects that could potentially be beneficial in the context of AD. It prevents Aβ formation and reduces the levels of phosphorylated tau . These effects could potentially slow the progression of AD, given that Aβ plaques and tau tangles are key features of the disease.

properties

IUPAC Name

N'-[(4-methoxyphenyl)methyl]-N-methyl-N'-pyridin-2-ylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-17-11-12-19(16-5-3-4-10-18-16)13-14-6-8-15(20-2)9-7-14/h3-10,17H,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKSMQXIHQRJJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70146505
Record name 2-((2-Methylaminoethyl)(p-methoxybenzyl)amino)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70146505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

104499-47-0
Record name 2-((2-Methylaminoethyl)(p-methoxybenzyl)amino)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104499470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((2-Methylaminoethyl)(p-methoxybenzyl)amino)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70146505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((2-METHYLAMINOETHYL)(P-METHOXYBENZYL)AMINO)PYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZSB2WGJ69E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 2-((2-Methylaminoethyl)(p-methoxybenzyl)amino)pyridine formed from pyrilamine, and what does this tell us about potential mammalian metabolism?

A1: The research demonstrates that the fungus Cunninghamella elegans can metabolize pyrilamine into several metabolites, including this compound. This specific metabolite arises from both N-demethylation and O-demethylation of the parent pyrilamine molecule. [] The identification of this metabolite suggests that similar metabolic pathways might be present in mammals, highlighting the potential of using microbial models to predict mammalian drug metabolism. This is further supported by the identification of other metabolites that correspond to known mammalian metabolic pathways. []

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